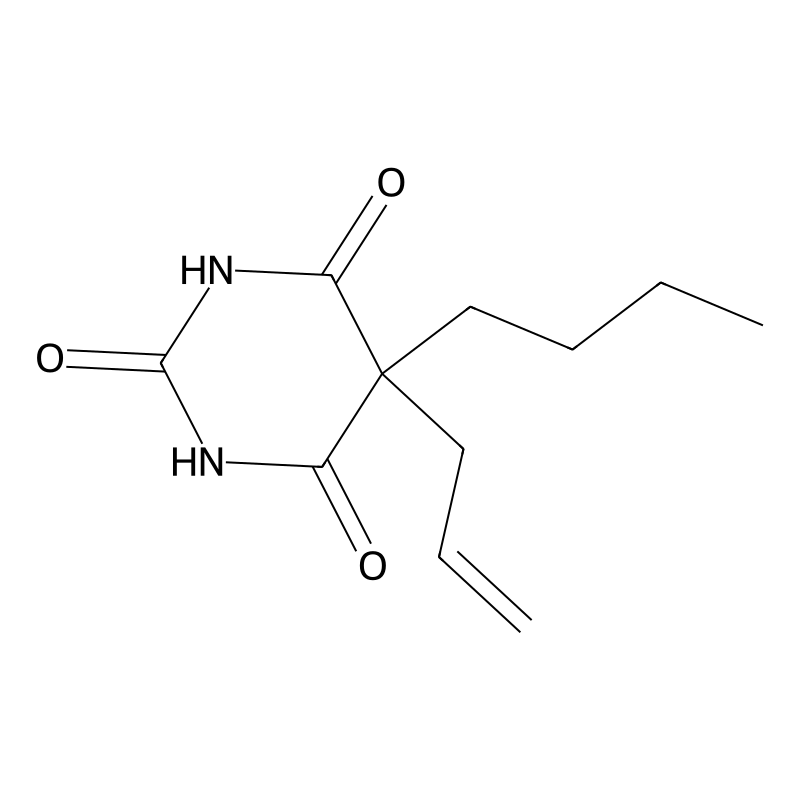5-Allyl-5-butylbarbituric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
5-Allyl-5-butylbarbituric acid, commonly known as Talbutal, is a synthetic derivative of barbituric acid. Its chemical formula is , and it is classified as a barbiturate. This compound features a unique structure that includes an allyl group and a butyl group attached to the 5-position of the barbituric acid core. Talbutal is recognized for its short to intermediate duration of action, making it useful in various therapeutic contexts, particularly in the management of anxiety and sleep disorders .
Additionally, Talbutal can be synthesized through the condensation of urea with di-substituted malonic esters, where one substituent is an allyl group. This process typically involves refluxing the reaction mixture and subsequent purification steps to isolate the desired product .
Talbutal exhibits sedative and hypnotic properties due to its action on the central nervous system. It enhances the effects of gamma-aminobutyric acid (GABA) by increasing the duration of chloride ion channel opening at GABA receptors. This mechanism leads to increased inhibitory neurotransmission, contributing to its therapeutic effects in treating insomnia and anxiety disorders .
The pharmacokinetics of Talbutal indicate that it is metabolized primarily in the liver, with oxidation at the 5-position being crucial for terminating biological activity. The metabolites are then excreted via renal pathways .
The synthesis of 5-allyl-5-butylbarbituric acid typically involves two main steps:
- Preparation of Malonic Ester: A di-substituted malonic ester is prepared by alkylation with an allyl halide.
- Condensation Reaction: The resulting ester is then condensed with urea in the presence of a base (e.g., sodium ethoxide) to form Talbutal.
This method allows for variations in substituents at the 5-position, leading to a range of barbiturate derivatives .
Talbutal is primarily used for its sedative effects in clinical settings. It is indicated for:
- Anxiety Management: Used as a short-term treatment for anxiety disorders.
- Sleep Disorders: Prescribed for insomnia and related sleep disturbances.
- Preoperative Sedation: Employed as a sedative before surgical procedures.
Its unique properties make it valuable in both acute and chronic management scenarios within psychiatric and medical practices .
Studies have shown that Talbutal interacts with various drugs and substances, particularly those affecting the central nervous system. Notable interactions include:
- CNS Depressants: Enhanced sedative effects when combined with other CNS depressants like alcohol or benzodiazepines.
- Enzyme Inducers/Inhibitors: The metabolism of Talbutal can be affected by drugs that induce or inhibit liver enzymes, potentially altering its efficacy and safety profile .
These interactions necessitate careful monitoring when prescribing Talbutal alongside other medications.
Several compounds share structural similarities with 5-allyl-5-butylbarbituric acid, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phenobarbital | Contains phenyl group at C5 | Long-acting barbiturate; used for seizures |
| Secobarbital | Contains sec-butyl group at C5 | Short-acting; used for insomnia |
| Amobarbital | Contains isobutyl group at C5 | Intermediate action; used for sedation |
| Butabarbital | Contains butyl group at C5 | Short-acting; used for sleep induction |
Talbutal's unique combination of an allyl and butyl group distinguishes it from these compounds, particularly regarding its pharmacological profile and duration of action .








